Ethyl 5-bromo-4-cyano-2-fluorophenylacetate
Overview
Description
Ethyl 5-bromo-4-cyano-2-fluorophenylacetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of bromine, cyano, and fluorine substituents on a phenyl ring, which is attached to an ethyl ester group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-cyano-2-fluorophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of cyano and fluorine groups through nucleophilic substitution reactions. The final step involves esterification to form the ethyl ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-cyano-2-fluorophenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, cyano, and fluorine groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction of the cyano group can produce an amine.
Scientific Research Applications
Ethyl 5-bromo-4-cyano-2-fluorophenylacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-cyano-2-fluorophenylacetate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the cyano and fluorine groups can enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects. The exact pathways involved may vary depending on the specific context and application.
Comparison with Similar Compounds
Ethyl 5-bromo-4-cyano-2-fluorophenylacetate can be compared with other similar compounds, such as:
Ethyl 4-bromo-2-cyano-5-fluorophenylacetate: Similar structure but with different positions of the substituents, leading to variations in chemical reactivity and biological activity.
Ethyl bromodifluoroacetate: Contains bromine and fluorine but lacks the cyano group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
ethyl 2-(5-bromo-4-cyano-2-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-11(15)5-7-3-9(12)8(6-14)4-10(7)13/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZOUBFZLIVXRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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